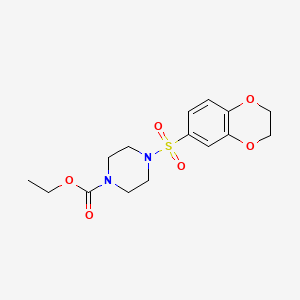![molecular formula C15H15N5O2 B2966226 2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one CAS No. 1904312-05-5](/img/structure/B2966226.png)
2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one is a unique organic compound that contains several functional groups, including a pyridazinone ring and a bicyclic structure with a tetrahydropyrimidine moiety. This compound is of particular interest in various fields, including organic chemistry, medicinal chemistry, and pharmacology, due to its potential biological activity and complex molecular architecture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one typically involves several key steps:
Formation of the Pyridazinone Core: : The pyridazinone ring can be synthesized via condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds under controlled conditions.
Bicyclic Structure Formation: : The creation of the tetrahydropyrimidine moiety often requires cyclization reactions that might include catalytic hydrogenation and intramolecular cycloaddition steps.
Final Assembly: : The final step involves the coupling of the pyridazinone core with the bicyclic structure through a series of addition or condensation reactions, often in the presence of specific catalysts or under microwave-assisted conditions to improve yield and efficiency.
Industrial Production Methods
For industrial-scale production, optimizations are made to improve reaction yield, scalability, and cost-efficiency. Techniques such as flow chemistry and automated synthesis processes are employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one undergoes various types of reactions:
Oxidation and Reduction: : It can be oxidized to form higher oxidation state derivatives or reduced under catalytic hydrogenation to form more saturated compounds.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents on the pyridazinone ring.
Addition Reactions: : This includes Michael additions with nucleophiles or electrophiles under specific conditions.
Common reagents used include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Major products typically include functionalized derivatives which can be further explored for biological activities.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: : Used as intermediates in the synthesis of complex organic molecules.
Catalysts: : Potential usage as ligands in catalytic processes due to the presence of multiple reactive sites.
Biology and Medicine
Drug Discovery: : Investigated for potential pharmacological activities such as anti-inflammatory or anticancer properties.
Biochemical Research: : Used in studying enzyme interactions due to its unique structural features.
Industry
Material Science: : Explored for usage in developing novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism by which 2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one exerts its effects is largely dependent on its interaction with biological targets. It may interact with specific enzymes or receptors, modulating biochemical pathways and leading to observed physiological effects. The exact molecular targets can vary, but they often include proteins involved in cell signaling, transcription regulation, and metabolic processes.
Comparación Con Compuestos Similares
Several compounds possess structural similarities with 2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one:
Pyridazinone Derivatives: : These include other pyridazinone-based compounds used in medicinal chemistry for their biological activities.
Tetrahydropyrimidine Analogs: : Compounds with similar bicyclic structures that exhibit comparable biochemical properties.
What sets this compound apart is its unique combination of functional groups and structural elements, which may impart distinct biological activities and chemical reactivity.
This brief dive should give you a solid understanding of the compound's various facets!
Propiedades
IUPAC Name |
2-[2-oxo-2-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-14-2-1-5-18-19(14)8-15(22)20-10-3-4-13(20)11-7-16-9-17-12(11)6-10/h1-2,5,7,9-10,13H,3-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXCALAXWOTVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
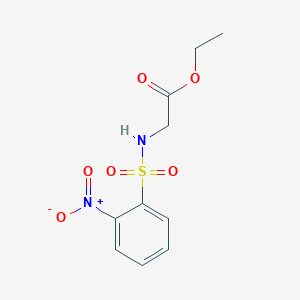
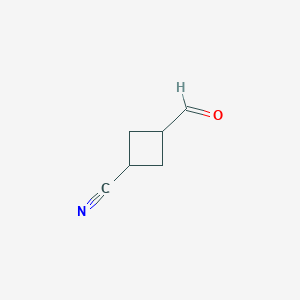
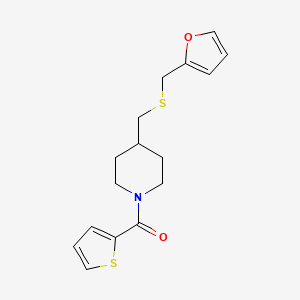
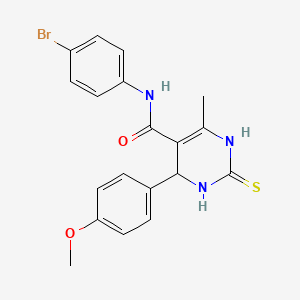
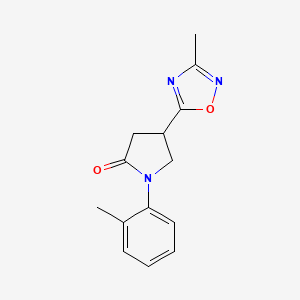
![6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2966150.png)
![3-methanesulfonyl-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2966151.png)
![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2966152.png)
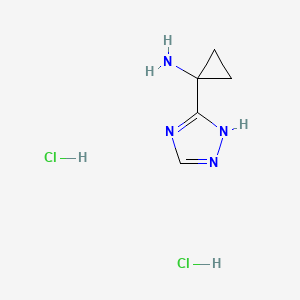

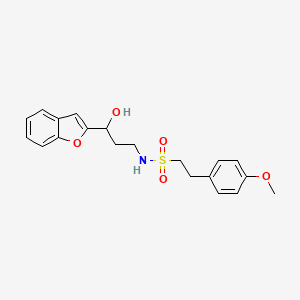

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966165.png)
